molecular formula C14H21N3O3S B7175148 N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide

N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B7175148
M. Wt: 311.40 g/mol
InChI Key: AVUQUVZXPXCUEN-UHFFFAOYSA-N
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Description

N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-pyridin-3-ylacetic acid: This can be achieved through the oxidation of 2-pyridin-3-ylacetaldehyde using an oxidizing agent such as potassium permanganate.

    Formation of 1-(2-pyridin-3-ylacetyl)piperidine: This intermediate is synthesized by reacting 2-pyridin-3-ylacetic acid with piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the methanesulfonamide group: The final step involves the reaction of 1-(2-pyridin-3-ylacetyl)piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonamide group under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted methanesulfonamide derivatives.

Scientific Research Applications

N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

    2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.

Uniqueness

N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide is unique due to its combination of a pyridine ring, a piperidine ring, and a methanesulfonamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)16-10-13-5-3-7-17(11-13)14(18)8-12-4-2-6-15-9-12/h2,4,6,9,13,16H,3,5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUQUVZXPXCUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCN(C1)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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